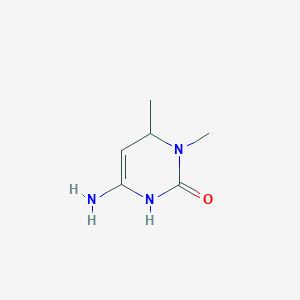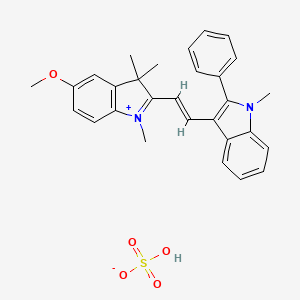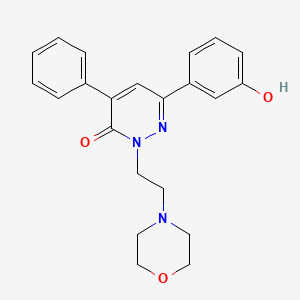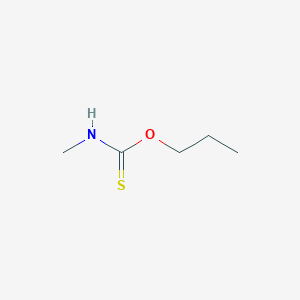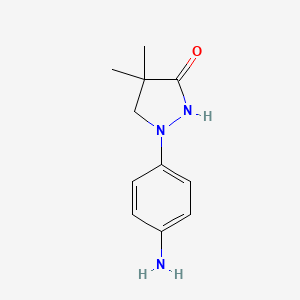
3-Chloro-5,6-diphenylpyridazine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5,6-diphenylpyridazine-4-carbonitrile is a chemical compound with the molecular formula C₁₇H₁₀ClN₃ and a molecular weight of 291.74 g/mol It is a member of the pyridazine family, characterized by a pyridazine ring substituted with chlorine, phenyl groups, and a nitrile group
Vorbereitungsmethoden
The synthesis of 3-Chloro-5,6-diphenylpyridazine-4-carbonitrile typically involves the reaction of 3,6-diphenylpyridazine-4-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Chloro-5,6-diphenylpyridazine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Condensation Reactions: The compound can react with hydrazine hydrate to form hydrazino derivatives, which can further react to produce pyrimidopyridazine and triazolopyrimidopyridazine derivatives.
Oxidation and Reduction Reactions:
Wissenschaftliche Forschungsanwendungen
3-Chloro-5,6-diphenylpyridazine-4-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Chloro-5,6-diphenylpyridazine-4-carbonitrile is primarily related to its ability to undergo substitution and condensation reactions, leading to the formation of various biologically active derivatives. These derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and resulting in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-5,6-diphenylpyridazine-4-carbonitrile can be compared with other similar compounds in the pyridazine family:
3-Chloro-5,6-dimethylpyridazine-4-carbonitrile: This compound has methyl groups instead of phenyl groups, resulting in different chemical and physical properties.
3-Chloro-5,6-diphenylpyrazine-2-carbonitrile: This compound has a pyrazine ring instead of a pyridazine ring, leading to different reactivity and applications.
3-Methyl-5,6-diphenylpyridazine-4-carboxylic acid ethyl ester:
The uniqueness of this compound lies in its specific substitution pattern, which allows for the formation of a wide range of derivatives with diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
94011-79-7 |
|---|---|
Molekularformel |
C17H10ClN3 |
Molekulargewicht |
291.7 g/mol |
IUPAC-Name |
3-chloro-5,6-diphenylpyridazine-4-carbonitrile |
InChI |
InChI=1S/C17H10ClN3/c18-17-14(11-19)15(12-7-3-1-4-8-12)16(20-21-17)13-9-5-2-6-10-13/h1-10H |
InChI-Schlüssel |
KYILDXBCZYCVIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NN=C2C3=CC=CC=C3)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-](/img/structure/B12905716.png)

![ethyl N-[8-(4-chloroanilino)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12905719.png)
![N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide](/img/structure/B12905720.png)

